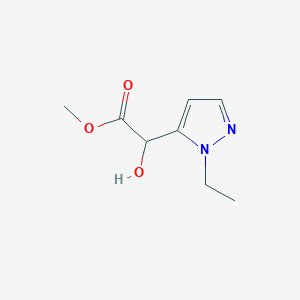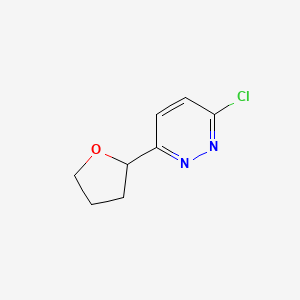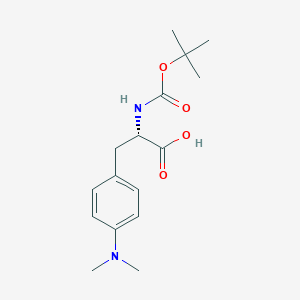![molecular formula C11H9N3O2S2 B13544995 (R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid” is a complex organic compound with a unique structure. Let’s break down its name:
-
Chirality: : The “®” designation indicates that it is a chiral compound, meaning it exists in two mirror-image forms (enantiomers). The stereochemistry at the chiral center affects its properties and interactions.
-
Functional Groups
Thiazole Ring: The compound contains a thiazole ring (benzo[d]thiazol-2-yl), which imparts aromaticity and contributes to its biological activity.
Carboxylic Acid Group: The carboxylic acid moiety (carboxylic acid) confers acidity and reactivity.
Preparation Methods
Synthetic Routes:
Ring Formation:
Chiral Synthesis:
Industrial Production:
- Industrial-scale production typically involves efficient synthetic routes, purification, and optimization for yield.
Chemical Reactions Analysis
Oxidation: The thiazole ring can undergo oxidation reactions, leading to various derivatives.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole nitrogen or the carboxylic acid carbon.
Common Reagents: Reagents like sodium borohydride (for reduction) and thionyl chloride (for substitution) are commonly used.
Major Products: These reactions yield diverse products, including amides, esters, and substituted thiazoles.
Scientific Research Applications
Medicinal Chemistry:
Bioorganic Chemistry:
Materials Science:
Mechanism of Action
Targets: Interacts with specific receptors, enzymes, or cellular components.
Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt) or metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features, such as chirality and specific functional groups.
Properties
Molecular Formula |
C11H9N3O2S2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
(4R)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m0/s1 |
InChI Key |
HKSJKXOOBAVPKR-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



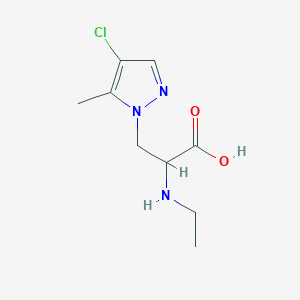
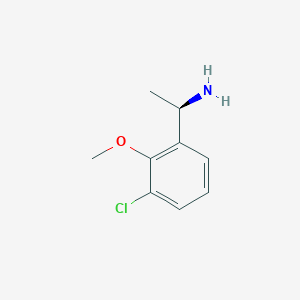
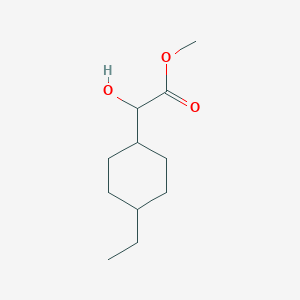


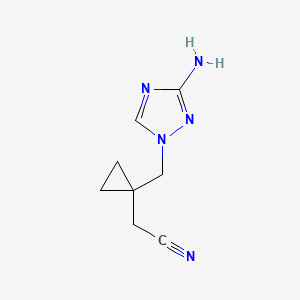
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
![2,6-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B13544951.png)
![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)
